molecular formula C9H14F3NO2 B13329364 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

Cat. No.: B13329364
M. Wt: 225.21 g/mol
InChI Key: BZBFULOUDSUUAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3

InChI Key

BZBFULOUDSUUAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)CC(F)(F)F)O

Origin of Product

United States

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